Cas no 946246-17-9 (N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)thiophene-2-carboxamide)

N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)thiophene-2-carboxamide 化学的及び物理的性質
名前と識別子
-
- N-(1-benzoyl-3,4-dihydro-2H-quinolin-6-yl)thiophene-2-carboxamide
- N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)thiophene-2-carboxamide
-
- インチ: 1S/C21H18N2O2S/c24-20(19-9-5-13-26-19)22-17-10-11-18-16(14-17)8-4-12-23(18)21(25)15-6-2-1-3-7-15/h1-3,5-7,9-11,13-14H,4,8,12H2,(H,22,24)
- InChIKey: GFIZABUCTVISHV-UHFFFAOYSA-N
- SMILES: C1(C(NC2C=CC3=C(C=2)CCCN3C(=O)C2=CC=CC=C2)=O)SC=CC=1
N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)thiophene-2-carboxamide Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F2040-0386-5mg |
N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)thiophene-2-carboxamide |
946246-17-9 | 90%+ | 5mg |
$69.0 | 2023-11-21 | |
Life Chemicals | F2040-0386-4mg |
N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)thiophene-2-carboxamide |
946246-17-9 | 90%+ | 4mg |
$66.0 | 2023-11-21 | |
Life Chemicals | F2040-0386-1mg |
N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)thiophene-2-carboxamide |
946246-17-9 | 90%+ | 1mg |
$54.0 | 2023-11-21 | |
Life Chemicals | F2040-0386-2mg |
N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)thiophene-2-carboxamide |
946246-17-9 | 90%+ | 2mg |
$59.0 | 2023-11-21 | |
Life Chemicals | F2040-0386-25mg |
N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)thiophene-2-carboxamide |
946246-17-9 | 90%+ | 25mg |
$109.0 | 2023-11-21 | |
Life Chemicals | F2040-0386-15mg |
N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)thiophene-2-carboxamide |
946246-17-9 | 90%+ | 15mg |
$89.0 | 2023-11-21 | |
Life Chemicals | F2040-0386-50mg |
N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)thiophene-2-carboxamide |
946246-17-9 | 90%+ | 50mg |
$160.0 | 2023-11-21 | |
Life Chemicals | F2040-0386-2μmol |
N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)thiophene-2-carboxamide |
946246-17-9 | 90%+ | 2μmol |
$57.0 | 2023-11-21 | |
Life Chemicals | F2040-0386-3mg |
N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)thiophene-2-carboxamide |
946246-17-9 | 90%+ | 3mg |
$63.0 | 2023-11-21 | |
Life Chemicals | F2040-0386-40mg |
N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)thiophene-2-carboxamide |
946246-17-9 | 90%+ | 40mg |
$140.0 | 2023-11-21 |
N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)thiophene-2-carboxamide 関連文献
-
María Balaguer,Chung-Yul Yoo,Henny J. M. Bouwmeester,Jose M. Serra J. Mater. Chem. A, 2013,1, 10234-10242
-
Lingling Wang,Ming Lu,Mei Yi,Lijun Chen,Jian Shen,Zhong Li,Lei Li,Ye Yang,Jianping Zhang,Yuan Li RSC Adv., 2015,5, 52952-52957
-
Shigeto Fukushima,Michiaki Kumagai,Aki Inoue,Peng Mi,Kazuko Toh,Yuji Morimoto,Nobuhiro Nishiyama Biomater. Sci., 2016,4, 826-838
-
Fulin Zhou,Fujian Zhou,Rongchuan Su,Yudong Yang,Jingsong You Chem. Sci., 2020,11, 7424-7428
-
Joseph R. Lovett,Matthew J. Derry,Pengcheng Yang,Fiona L. Hatton,Nicholas J. Warren,Patrick W. Fowler,Steven P. Armes Chem. Sci., 2018,9, 7138-7144
-
7. Carbocycles via enantioselective inter- and intramolecular iridium-catalysed allylic alkylations†Stephane Streiff,Carolin Welter,Mathias Schelwies,Gunter Lipowsky,Nicole Miller,Günter Helmchen Chem. Commun., 2005, 2957-2959
-
Carr Hoi Yi Ho,Huanyang Cao,Yong Lu,Tsz-Ki Lau,Sin Hang Cheung,Ho-Wa Li,Hang Yin,Ka Lok Chiu,Lik-Kuen Ma,Yuanhang Cheng,Sai-Wing Tsang,Xinhui Lu,Shu Kong So,Beng S. Ong J. Mater. Chem. A, 2017,5, 23662-23670
-
10. C@ZnOnanorod array-based hydrazine electrochemical sensor with improved sensitivity and stabilityJinping Liu,Yuanyuan Li,Jian Jiang,Xintang Huang Dalton Trans., 2010,39, 8693-8697
N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)thiophene-2-carboxamideに関する追加情報
Introduction to N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)thiophene-2-carboxamide (CAS No. 946246-17-9)
N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)thiophene-2-carboxamide, identified by the CAS number 946246-17-9, is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal biology. This compound belongs to a class of molecules that exhibit promising biological activities, making it a subject of intense research and development. The structural composition of this molecule, featuring a benzoyl-substituted tetrahydroquinoline core linked to a thiophene carboxamide moiety, suggests potential interactions with biological targets that could be exploited for therapeutic applications.
The< strong>tetrahydroquinoline scaffold is a well-documented pharmacophore in medicinal chemistry, known for its ability to interact with various biological receptors and enzymes. Specifically, the< strong>1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl moiety within N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)thiophene-2-carboxamide may contribute to its binding affinity for certain proteins or enzymes involved in critical metabolic pathways. This structural feature has been extensively studied in the development of drugs targeting neurological disorders, cancer, and infectious diseases.
The incorporation of a< strong>thiophene group into the molecule introduces additional functionality that can modulate its biological activity. Thiophenes are heterocyclic compounds that are commonly found in natural products and pharmaceuticals due to their stability and ability to engage in multiple types of chemical interactions. In N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)thiophene-2-carboxamide, the thiophene ring is connected to a carboxamide group (thiophene-2-carboxamide), which can serve as a hydrogen bond acceptor and participate in hydrophobic interactions with biological targets. This dual functionality makes the compound a versatile candidate for drug discovery.
Recent advancements in computational chemistry and molecular modeling have enabled researchers to predict the binding modes of such compounds with high precision. Studies have shown that the< strong>N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)thiophene-2-carboxamide scaffold can effectively bind to enzymes and receptors involved in inflammatory pathways. For instance, preliminary computational studies suggest that this compound may interact with cyclooxygenase (COX) enzymes, which are key players in the production of prostaglandins—a class of signaling molecules involved in inflammation and pain.
In addition to its potential anti-inflammatory properties, N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)thiophene-2-carboxamide has shown promise in preclinical studies as a candidate for anticancer therapy. The< strong>tetrahydroquinoline moiety is known to exhibit inhibitory effects on kinases—proteins that are often overactive in cancer cells. By targeting these kinases, the compound may disrupt signaling pathways that promote tumor growth and survival. Furthermore, the< strong>benzoyl group can enhance the metabolic stability of the molecule while improving its solubility in aqueous environments.
The synthesis of N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)thiophene-2-carboxamide involves multi-step organic reactions that require careful optimization to ensure high yield and purity. The process typically begins with the functionalization of a tetrahydroquinoline precursor followed by the introduction of the thiophene ring and subsequent carboxylation at the 2-position. Advanced synthetic techniques such as palladium-catalyzed cross-coupling reactions have been employed to construct the complex core structure efficiently.
The pharmacokinetic properties of this compound are also an area of active investigation. Researchers are evaluating its absorption, distribution, metabolism, excretion (ADME) profile to assess its potential as a lead candidate for further development. Initial studies indicate that N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yll)thiophene - 2 - carboxamide exhibits moderate oral bioavailability and reasonable metabolic stability in vitro. These findings suggest that it may have sufficient pharmacokinetic properties for further exploration in clinical settings.
The development of novel therapeutic agents relies heavily on collaboration between synthetic chemists and biologists who work together to identify promising candidates and validate their biological activity. N-(1-benzoyl - 1 , 2 , 3 , 4 - tetrahydroquinolin - 6 - yl ) thiophene - 2 - carboxamide represents an excellent example of how structural innovation can lead to new drug candidates with unique mechanisms of action. As research continues to uncover new biological targets and understanding deepens regarding molecular interactions within cells,this compound will likely remain at forefrontof drug discovery efforts.
In conclusion,N-( 1 - benzoyl - 1 , 2 , 3 , 4 - tetrahydroquinolin - 6 - yl ) thiophene - 2 - carboxamide (CAS No.< strong >946246 - 17 -9 ) is an intriguing molecule with significant potential for therapeutic applications across multiple disease areas including cancer,pain managementandinflammation.Researchers continueto exploreitsbiologicalactivitiesandoptimizeitsstructureforimprovedefficacyandsafety.Asnewdiscoveriesaremade regardingthiscompoundandrelatedmolecules,itwillplayanincreasingroleinthenextgenerationofpharmaceuticaltherapeutics.
946246-17-9 (N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)thiophene-2-carboxamide) Related Products
- 3010-81-9(Tris(4-methoxyphenyl)methanol)
- 383136-01-4(1-(4-Methyl-1,3-thiazol-2-yl)-1h-pyrrole-2-carbaldehyde)
- 1805849-43-7(Ethyl 2-(1-bromo-2-oxopropyl)-3-(difluoromethyl)benzoate)
- 2171739-26-5(4-(3-bromo-5-chlorophenyl)carbamoyl-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanoic acid)
- 1207061-66-2((2E)-N-(4-{(5-methyl-1,3,4-thiadiazol-2-yl)carbamoylmethyl}-1,3-thiazol-2-yl)-3-phenylprop-2-enamide)
- 2138280-62-1(2-(Azepane-1-carbonyl)-1-(propan-2-yl)cyclopropane-1-carboxylic acid)
- 518048-05-0(Raltegravir)
- 1369135-49-8(1-(6-methylpyridin-2-yl)cyclopentane-1-carboxylic acid)
- 1661020-98-9((6-Fluoronaphthalen-2-yl)boronic acid)
- 951956-76-6(7-methoxy-N-(4-sulfamoylphenyl)methyl-1-benzofuran-2-carboxamide)




